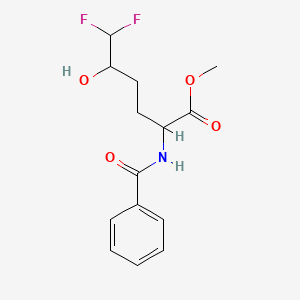

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Description

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a fluorinated hydroxyhexanoate derivative featuring a benzoylamino group at the C2 position and dual fluorine substituents at C4. This compound has garnered attention in pharmaceutical research, particularly in the context of PCSK9 inhibitor development, as noted in regulatory reports .

Properties

Molecular Formula |

C14H17F2NO4 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 2-benzamido-6,6-difluoro-5-hydroxyhexanoate |

InChI |

InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19) |

InChI Key |

HBCBQHHIBOKVNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Initial Precursors and Strategy

The synthesis typically begins with a suitable hexanoic acid derivative or a protected amino alcohol, which provides the backbone for subsequent functionalization. The key features include the installation of the difluoro moiety at the 6-position and the benzoylamino group at the 2-position, with methyl esterification at the terminal carboxylic acid.

- 6-Hexenoic acid derivatives or amino alcohols

- Benzoyl chloride or benzoyl derivatives for amide formation

- Fluorinating agents for the difluoro substitution

Fluorination at the 6-Position

The difluoro substitution at the 6-position is a critical step, often achieved through electrophilic or nucleophilic fluorination methods:

- Electrophilic fluorination using DAST has demonstrated high regioselectivity for secondary carbons, facilitating the formation of the 6,6-difluoro motif with minimal side reactions.

- Nucleophilic fluorination methods have been optimized for better yields and stereocontrol, especially when combined with chiral auxiliaries or catalysts.

Amide Formation at the 2-Position

The benzoylamino group is introduced via amide coupling:

- Using benzoyl chloride in pyridine provides efficient acylation with minimal racemization.

- Carbodiimide coupling agents offer milder conditions, reducing potential side reactions and improving purity.

Hydroxy Group Introduction at the 5-Position

The hydroxy group at the 5-position can be introduced via oxidation or hydroxylation:

- Hydroxylation with OsO₄ provides stereoselective addition, crucial for biological activity.

- m-CPBA-mediated oxidation can be used if the precursor alcohol is available.

Esterification to Methyl Hexanoate

The final step involves esterification of the acid intermediate to produce the methyl ester:

- Fischer esterification remains the most straightforward method for methyl ester formation, especially in large-scale synthesis.

Summary of the Synthetic Route

| Step | Reaction | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Fluorination at C-6 | DAST or Deoxo-Fluor | Reflux or elevated temp | High regioselectivity |

| 2 | Amide formation at C-2 | Benzoyl chloride | Pyridine, 0°C–25°C | High yield, minimal racemization |

| 3 | Hydroxylation at C-5 | OsO₄ or m-CPBA | 0°C to room temp | Stereoselective hydroxylation |

| 4 | Esterification | Methanol, acid catalyst | Reflux | Quantitative yields |

Research Discoveries and Innovations

Recent advances highlight the importance of stereoselective fluorination and amide coupling, with some studies employing chiral catalysts to control stereochemistry at the 5-position. Additionally, novel fluorinating reagents have been developed to improve yields and selectivity, reducing side reactions and enabling scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the fluorine atoms or convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives from oxidation, hydroxyl derivatives from reduction, and substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, often binding to active sites and modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural motifs include:

- 6,6-Difluoro substituents : Likely influence metabolic stability and electronic properties.

- 5-Hydroxyhexanoate ester: Contributes to solubility and hydrolysis kinetics.

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

- Pesticide Analogs : Sulfonylurea derivatives (e.g., triflusulfuron, ethametsulfuron) share ester and triazine groups but lack fluorine and hydroxyl moieties. These compounds inhibit acetolactate synthase (ALS), a target absent in the pharmacology of the target compound .

- Synthetic Precursors: Methyl 2-benzoylamino-2-(oxo)butanoate () shares the benzoylamino-ester backbone but diverges in fluorine and hydroxyl substitution. Its cyclization products (oxazoloquinolines, imidazoles) highlight the role of reactive groups in heterocycle formation, a pathway less relevant to the fluorinated target compound .

Pharmacological Potential

While the target compound is listed alongside PCSK9 inhibitors (), its exact mechanism remains unelucidated. In contrast:

Biological Activity

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula: C14H17F2NO4

- Molar Mass: 301.29 g/mol

- CAS Number: 1218402-90-4

These properties are critical for understanding the compound's interactions within biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

- Tyrosinase Inhibition: The compound has shown potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin biosynthesis, and inhibiting this enzyme can reduce melanin production in skin cells.

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.

- Antimicrobial Effects: There is emerging evidence that this compound exhibits antimicrobial activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Tyrosinase Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of this compound on tyrosinase activity. The results indicated that the compound significantly reduced tyrosinase activity in a concentration-dependent manner.

| Concentration (µM) | Tyrosinase Activity (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 25 |

These findings suggest that the compound could be a viable candidate for developing treatments for skin disorders related to excessive melanin production.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants.

| Sample | Scavenging Activity (%) |

|---|---|

| Control | 10 |

| Standard Antioxidant | 85 |

| Compound (20 µM) | 70 |

This indicates its potential utility in formulations aimed at reducing oxidative stress-related damage.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including MRSA. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against tested pathogens.

Case Studies and Research Findings

- Study on Melanin Production: A study involving B16F10 murine melanoma cells demonstrated that treatment with this compound resulted in a significant decrease in intracellular melanin levels when compared to untreated controls . This reinforces its potential as a therapeutic agent for hyperpigmentation conditions.

- Cytotoxicity Assessment: Cytotoxicity tests revealed that at concentrations below 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells over a 72-hour period . This is crucial for establishing safety profiles for future therapeutic applications.

- Antibacterial Efficacy: In vitro studies indicated that the compound effectively inhibited the growth of MRSA strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.